N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-15-6-9-17(10-7-15)31(28,29)13-12-22(27)24-16-8-11-18(20(26)14-16)23-25-19-4-2-3-5-21(19)30-23/h2-11,14,26H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVYCPLFFYLUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide typically involves a multi-step process:
Synthesis of Benzo[d]thiazole Intermediate:
Starting with 2-aminobenzenethiol, the intermediate is synthesized via cyclization with carbon disulfide and an oxidizing agent.
Conditions: Basic medium, often with potassium hydroxide, and an appropriate solvent such as ethanol.
Hydroxyphenyl Derivative Formation:
Reacting the benzo[d]thiazole intermediate with a hydroxybenzaldehyde in the presence of a base like sodium hydroxide.
Solvent: Ethanol or methanol.
Tosylpropanamide Synthesis:
Tosyl chloride is reacted with propanamide to yield the tosylpropanamide moiety.
Conditions: Basic medium, such as pyridine or a similar base.
Final Coupling Reaction:
The hydroxyphenyl-benzothiazole intermediate is coupled with the tosylpropanamide under dehydrating conditions.
Reagents: Dehydrating agents like DCC (dicyclohexylcarbodiimide).
Solvent: Dichloromethane or similar non-polar solvents.
Industrial Production Methods: Large-scale production utilizes similar reaction schemes but often with optimizations for yield and purity. Techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation at the hydroxyphenyl moiety, forming quinone derivatives.
Reagents: Oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group in the propanamide moiety.
Reagents: Reducing agents such as sodium borohydride.
Substitution: Aromatic substitution reactions on the benzothiazole ring.
Conditions: Electrophilic aromatic substitution in acidic or basic mediums.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic catalysts like sulfuric acid for substitution reactions.
Major Products:
Oxidized Compounds: Quinone derivatives.
Reduced Compounds: Reduced forms of the propanamide moiety.
Substituted Derivatives: Variously substituted aromatic compounds depending on the reaction conditions.
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide has diverse applications in scientific research:
Chemistry: Utilized as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: May serve as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in oxidative stress pathways, receptors involved in inflammatory responses.
Pathways: Modulates pathways associated with cellular signaling and gene expression, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Functional Group and Spectral Comparisons
- Benzothiazole vs. Triazole Cores : The benzothiazole in the target compound provides a rigid aromatic system, whereas triazole derivatives (e.g., compounds [7–9] in ) exhibit tautomerism (thione vs. thiol forms), influencing hydrogen-bonding and metal coordination . The absence of νS-H (~2500–2600 cm⁻¹) in triazole analogs confirms their thione tautomeric state .
- Substituent Effects: The tosyl group in the target compound introduces two strong νS=O peaks (~1150 and ~1350 cm⁻¹), absent in the chloro analog . The 3-hydroxyphenyl group’s νO-H (~3400 cm⁻¹) distinguishes it from non-hydroxylated analogs.
- Amide Linkage : All compounds share a carbonyl group (νC=O ~1660–1680 cm⁻¹), but the target compound’s tosylpropanamide chain increases steric bulk compared to the smaller chloro substituent in .
Pharmacological Implications (Inferred)
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d]thiazole moiety : Known for its biological activity.
- Hydroxyphenyl group : Implicated in various biochemical interactions.
- Tosylpropanamide structure : Enhances solubility and stability.
The IUPAC name for this compound is N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-tosylpropanamide.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects .
1. Anti-inflammatory Properties
Research has demonstrated that this compound effectively inhibits COX enzymes, leading to decreased inflammation. This mechanism has been linked to various conditions such as arthritis and other inflammatory diseases.
2. Anticancer Effects
The compound has shown promise in inducing apoptosis in cancer cells through targeted molecular pathways. Studies indicate that it may interfere with key signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Research Findings on Biological Activity
Clinical Implications
Given its biological activities, this compound holds potential as a therapeutic agent in treating inflammatory diseases and certain cancers. Ongoing research is necessary to fully elucidate its efficacy and safety profiles.
Q & A
Q. What are the optimal synthetic routes for N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including cyclization of the benzo[d]thiazole moiety, followed by coupling with a tosylpropanamide backbone. Key steps include:
- Cyclization : Reacting 2-aminobenzenethiol with a carbonyl compound under reflux conditions to form the benzo[d]thiazole core .
- Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to attach the tosylpropanamide group under inert atmospheres (e.g., nitrogen) .
- Optimization : Temperature control (60–80°C for reflux) and solvent selection (DMF or dichloromethane) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with aromatic protons in the benzo[d]thiazole ring appearing at δ 7.2–8.5 ppm .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (tosyl S=O) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 423.08) .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Kinase Inhibition Assays : Use recombinant Nek2 or Hec1 enzymes with ATP-Glo™ kits to measure IC₅₀ values .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of its structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculate electron density maps (B3LYP/6-31G* level) to identify reactive sites (e.g., hydroxyl and tosyl groups) and predict binding affinities to kinase targets .
- Molecular Docking : Use AutoDock Vina to simulate interactions with Nek2 (PDB ID: 2J6T), focusing on hydrogen bonds between the hydroxyl group and Asp159 .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Standardized Assay Conditions : Control variables like ATP concentration (1 mM) and pH (7.4) in kinase assays .
- Metabolic Stability Tests : Use liver microsomes (human/rat) to assess if metabolic degradation affects potency .
- Crystallographic Analysis : Solve co-crystal structures with target enzymes to validate binding modes .
Q. What strategies are effective for modifying the compound to enhance selectivity against off-target kinases?
- Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to reduce off-target binding .
- Prodrug Design : Mask the hydroxyl group with acetyl-protected prodrugs to improve cell permeability and reduce hepatic clearance .
Q. How can synthetic by-products be minimized during large-scale production?
- Flow Chemistry : Use continuous flow reactors to control residence time and temperature, reducing side reactions (e.g., over-oxidation) .
- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress and adjust conditions dynamically .
Methodological Considerations
Q. What experimental controls are critical in bioactivity studies?
- Positive Controls : Use staurosporine (kinase inhibition) and ciprofloxacin (antimicrobial activity) to validate assay reliability .
- Solvent Controls : Include DMSO (≤0.1% v/v) to rule out solvent-mediated effects .
Q. How should stability studies be designed for this compound under physiological conditions?
- pH-Varied Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and analyze degradation via HPLC at 0, 6, 12, and 24 hours .
- Light Sensitivity : Store aliquots in amber vials and compare degradation rates under UV/VIS light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
